3-Bromo-

Description

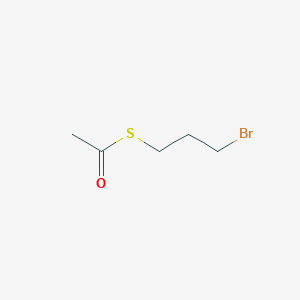

Structure

3D Structure

Properties

IUPAC Name |

S-(3-bromopropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVOPKKCJMPBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472669 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-46-1 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 3-Bromo-Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic incorporation of specific functional groups can dictate the efficiency and success of complex molecular construction. Among these, organobromine compounds, particularly those bearing a bromine atom at the 3-position, have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and reactivity profiles enable a vast array of chemical transformations, making them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the role of 3-bromo-compounds in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Utility: The Versatility of the Carbon-Bromine Bond

The utility of this compoundcompounds stems from the nature of the carbon-bromine (C-Br) bond. Bromine is a good leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents. Furthermore, the C-Br bond is readily activated by transition metal catalysts, paving the way for a multitude of cross-coupling reactions. This trifecta of reactivity allows chemists to introduce a wide range of substituents at a specific position within a molecule, a crucial aspect in the design and synthesis of novel compounds with desired properties.

Key Transformations and Applications

This compoundcompounds are pivotal substrates in a variety of fundamental organic reactions, each offering a unique avenue for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of this compoundcompounds is in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

-

Suzuki-Miyaura Coupling: This reaction couples a this compoundcompound with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used for the synthesis of biaryl and vinyl-substituted aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals.[1][2]

-

Heck Reaction: The Heck reaction involves the coupling of a this compoundcompound with an alkene to form a new, more substituted alkene.[3][4] This reaction is instrumental in the synthesis of complex natural products and pharmaceutical intermediates.

-

Sonogashira Coupling: This powerful reaction facilitates the formation of a C-C bond between a this compoundcompound and a terminal alkyne.[5][6] The resulting internal alkynes are valuable precursors for a wide range of organic transformations and are found in many biologically active molecules.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling a this compoundcompound with a primary or secondary amine.[7][8] It is a cornerstone of medicinal chemistry for the synthesis of anilines and other N-arylated compounds.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | This compoundSubstrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Bromoindazole (B152527) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (mw) | - | High | [9] |

| Suzuki-Miyaura | 6-Chloro-3-bromoindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [1] |

| Sonogashira | 3-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 60 | 6-24 | High | [10][11] |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [5] |

| Heck | 3-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ | DMF | 100-140 | 12-24 | High | [4][11] |

| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | JohnPhos (0.0-0.5) | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [12] |

| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | High | [7] |

Note: "High" yield indicates that the reference reports a good to excellent yield without specifying the exact percentage in the abstract or summary. "P1" refers to a specific precatalyst mentioned in the cited literature.

Grignard Reagent Formation and Subsequent Reactions

This compoundcompounds readily react with magnesium metal to form Grignard reagents (R-MgBr).[13][14] These organomagnesium halides are potent nucleophiles and strong bases, making them invaluable for the formation of new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles.[15][16]

Nucleophilic Substitution Reactions

The bromine atom in this compoundcompounds can be displaced by a wide range of nucleophiles in SN1 or SN2 reactions. This allows for the direct introduction of various functional groups, such as azides, cyanides, and alkoxides. For example, 3-bromoketones can undergo nucleophilic substitution to introduce functionalities at the α-position to the carbonyl group.[17]

Radical Reactions

This compoundcompounds can also participate in radical reactions.[18] For instance, they can undergo radical cyclization reactions, where a radical generated at the carbon bearing the bromine atom adds to a tethered unsaturated group, forming a new ring system.[19] This strategy is particularly useful for the synthesis of complex heterocyclic structures.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compoundcompounds, based on established literature procedures.

Protocol for Suzuki-Miyaura Coupling of 3-Bromoindazole

Objective: To synthesize a 3-arylindazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromoindazole

-

Arylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Ethanol

-

Water

-

Microwave reactor vial

-

Magnetic stir bar

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

Add a solvent mixture of 1,4-dioxane, ethanol, and water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylindazole.[9]

Protocol for Grignard Reagent Formation from 3-Bromoanisole (B1666278) and Reaction with a Ketone

Objective: To prepare a tertiary alcohol by reacting the Grignard reagent of 3-bromoanisole with a ketone.

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A ketone (e.g., acetone)

-

Anhydrous calcium chloride drying tube

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stir bar

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a drying tube.

-

Place magnesium turnings (1.2 equiv) in the flask.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equiv) in anhydrous ether or THF.

-

Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[20]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the ketone (1.0 equiv) in anhydrous ether or THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude tertiary alcohol by column chromatography or distillation.

-

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and the flow of synthetic sequences is crucial for researchers. The following diagrams, generated using Graphviz, illustrate key concepts.

Conclusion

This compoundcompounds are undeniably central to the toolkit of the modern organic chemist. Their predictable reactivity and the vast number of transformations they can undergo provide a reliable and versatile platform for the construction of complex molecular architectures. From the robust and highly selective palladium-catalyzed cross-coupling reactions to the formation of powerful Grignard reagents, this compoundcompounds offer a strategic advantage in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of their chemistry, as outlined in this guide, is essential for researchers and scientists aiming to push the boundaries of molecular design and synthesis.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. ias.ac.in [ias.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formation of Grignard reagents from this compoundNN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

3-Bromopyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine (B30812) is a pivotal heterocyclic building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and the reactivity of the bromine substituent at the 3-position make it an ideal starting material for introducing the pyridine (B92270) moiety into complex molecules. The pyridine ring itself is a privileged structure in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at target receptors and enzymes.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-bromopyridine in the development of novel therapeutics, with a focus on neurological disorders and oncology.

Synthesis and Chemical Properties

3-Bromopyridine is a colorless to pale yellow liquid with the chemical formula C₅H₄BrN.[2] A common and effective method for its synthesis involves the direct bromination of pyridine.

General Synthesis of 3-Bromopyridine

A widely employed laboratory-scale synthesis involves the electrophilic bromination of pyridine in the presence of a strong acid, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of 3-Bromopyridine

-

Materials: Pyridine, Bromine, 90-95% Sulfuric Acid, 6N Sodium Hydroxide (B78521), Petroleum Ether, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of pyridine (185 mmol) in 90-95% sulfuric acid (15 mL), slowly add bromine (50 mmol) dropwise at 0°C.

-

After the addition is complete, heat the reaction mixture to 130°C for 8 hours.

-

Cool the reaction mixture and carefully pour it into ice water.

-

Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.

-

Extract the aqueous solution three times with 60 mL of petroleum ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine.

-

Core Reactivity: A Gateway to Molecular Diversity

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for medicinal chemists to construct complex molecular architectures. These reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 3-bromopyridine and a boronic acid or ester, facilitating the synthesis of 3-arylpyridines, a common motif in bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

-

Materials: 3-Bromopyridine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water (degassed).

-

Procedure:

-

In a round-bottom flask, combine 3-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[3]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminopyridine (B143674) derivatives from 3-bromopyridine and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine

-

Materials: 3-Bromopyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene (B28343).

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

-

Add 3-bromopyridine and the amine to the tube.

-

Seal the tube, evacuate, and backfill with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 3-bromopyridine and a terminal alkyne, leading to the synthesis of 3-alkynylpyridines.

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine

-

Materials: 3-Bromopyridine, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.

-

Procedure:

-

To a degassed solution of 3-bromopyridine (1.0 eq) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (0.05 eq) and CuI (0.1 eq).

-

After degassing the mixture for a few minutes, add the terminal alkyne (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

-

Applications in Medicinal Chemistry

The 3-bromopyridine scaffold is a cornerstone in the synthesis of a multitude of therapeutic agents across various disease areas.

Neurological Drug Discovery

3-Bromopyridine is a key precursor in the synthesis of compounds targeting the central nervous system. A notable example is its use in the synthesis of Preclamol, a dopamine (B1211576) D2 receptor partial agonist that has been investigated for its potential antipsychotic and anti-Parkinsonian effects.[4]

Table 1: Biological Activity of Preclamol

| Compound | Target | Assay Type | Ki (nM) |

| (R)-Preclamol | Dopamine D2 Receptor | Radioligand Binding Assay ([³H]Spiperone) | Varies by study; representative values are in the low nanomolar range. |

Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue preparation used.[5]

The therapeutic rationale for dopamine D2 partial agonists lies in their ability to modulate dopaminergic activity, acting as agonists in low dopamine states and antagonists in hyperdopaminergic conditions.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Preclamol.[5][6]

-

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Test Compound: Preclamol.

-

Non-specific Agent: 10 µM Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Fluid and Counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific agent.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Nuanced Reactivity of 3-Bromothiophene: A Technical Guide for Synthetic Advancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromothiophene (B43185), a pivotal heterocyclic intermediate, serves as a cornerstone in the synthesis of a diverse array of pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Its reactivity, governed by the electronic properties of the thiophene (B33073) ring and the position of the bromine substituent, presents both unique opportunities and challenges in synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the core reactivity of 3-bromothiophene, with a focus on metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic substitution. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging this versatile building block for novel molecular design and development. While often compared to its 2-bromo isomer, 3-bromothiophene exhibits distinct reactivity patterns, necessitating tailored synthetic strategies for optimal outcomes.[4][5]

Metal-Halogen Exchange: A Gateway to Functionalization

Lithium-halogen exchange is a cornerstone transformation for 3-bromothiophene, converting the relatively inert C-Br bond into a highly nucleophilic C-Li bond. This process opens a facile route to a wide range of 3-substituted thiophenes by reaction with various electrophiles.[1] The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate.[1]

Comparative Data for Lithiation Reagents

The choice of organolithium reagent is critical for efficient lithium-halogen exchange. The following table summarizes the characteristics of commonly used reagents.

| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |

| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, cost-effective. | Can sometimes lead to side reactions. | 1.1 eq |

| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, often providing cleaner and faster exchange.[6] | More sterically hindered, can be more expensive.[6] | 2.0 eq |

Experimental Protocol: Lithiation of 3-Bromothiophene and Electrophilic Quench

This protocol outlines a general procedure for the lithium-halogen exchange of 3-bromothiophene followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF).

Materials:

-

3-Bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of 0.2-0.5 M.[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.[1]

-

Stir the reaction mixture at -78 °C for 30-60 minutes.[1]

-

Add the desired electrophile (e.g., DMF, 1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[1]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, and 3-bromothiophene is a competent substrate in many of these transformations.[7] Generally, the C-Br bond at the 3-position has a higher activation barrier for cleavage compared to the 2-position, which can necessitate more robust catalytic systems or harsher reaction conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for creating biaryl linkages.[7]

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophenes:

| Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~85-95%[5] |

| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[5] |

| 3-Bromothiophene | Pd(OAc)₂ / tBu-JohnPhos | KF | THF | RT | - | - |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene with an Arylboronic Acid

Materials:

-

3-Bromothiophene

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

-

Toluene and water or 1,4-dioxane (B91453) and water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 3-bromothiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).[4]

-

Add the solvent system (e.g., toluene/water 4:1).

-

Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.[4]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel.[4]

Heck Coupling

The Heck reaction forms a new C-C bond between an aryl halide and an alkene. 3-Bromothiophene, being an electron-rich heteroaryl halide, can be a challenging substrate, sometimes exhibiting lower reactivity.[8]

Quantitative Data for Heck Coupling of Bromothiophenes:

| Bromothiophene Isomer | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80-90% |

| 3-Bromothiophene | Styrene (B11656) | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12-24 | Moderate[8] |

Experimental Protocol: Heck Coupling of 3-Bromothiophene with Styrene

Materials:

-

3-Bromothiophene

-

Styrene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 eq), Palladium(II) Acetate (0.02 eq), and Potassium Carbonate (2.0 eq).[8][9]

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[8]

-

Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.[8]

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Experimental Protocol: Sonogashira Coupling of 3-Bromothiophene

Materials:

-

3-Bromothiophene

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous toluene or THF

-

Diisopropylamine or triethylamine

Procedure:

-

To a Schlenk tube, add 3-bromothiophene (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[10]

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent, the terminal alkyne (1.2 mmol), and the base (2.0 mmol).[10]

-

Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or GC-MS.[10]

-

Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. It is tolerant of a wide variety of functional groups.[11]

Experimental Protocol: Stille Coupling of 3-Bromothiophene

Materials:

-

3-Bromothiophene

-

Organostannane reagent (e.g., tributyl(phenyl)stannane)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed toluene or DMF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and Pd(PPh₃)₄ (2-5 mol%).[11]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.0-1.2 eq).[11]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or GC-MS.[11]

-

After completion, cool the mixture, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The amination of 3-bromothiophene can be more challenging compared to its 2-bromo isomer, often requiring more specialized ligands.[5][12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene

Materials:

-

3-Bromothiophene

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

A suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

-

A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.08 eq), and the base (1.2-2.0 eq) in a Schlenk tube.[12][13]

-

Add 3-bromothiophene (1.0 eq), the amine (1.1-1.5 eq), and the anhydrous solvent.[12]

-

Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 80-110 °C for 4-24 hours.[12]

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with an organic solvent, filter through celite, and concentrate.

-

Purify the crude product by column chromatography.

Electrophilic Substitution

While the thiophene ring is generally susceptible to electrophilic substitution, the presence of a deactivating bromine atom at the 3-position influences the regioselectivity and rate of these reactions. The most reactive positions for electrophilic attack on 3-bromothiophene are typically the C2 and C5 positions, which are alpha to the sulfur atom.[7]

Applications in Drug Development and Materials Science

The versatile reactivity of 3-bromothiophene makes it an invaluable building block in several areas of research and development:

-

Pharmaceuticals: The thiophene moiety is present in numerous approved drugs.[2] 3-Bromothiophene and its derivatives are key intermediates in the synthesis of antiplatelet agents like Ticlopidine and Clopidogrel, and antibiotics such as Timentin.[14]

-

Organic Electronics: Thiophene-based polymers are crucial in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and conductive polymers.[2][15] The ability to functionalize the 3-position allows for the fine-tuning of the electronic and photophysical properties of these materials.[15]

-

Agrochemicals and Dyes: 3-Bromothiophene also serves as an intermediate in the synthesis of various dyes and agrochemicals.[2]

Conclusion

3-Bromothiophene is a versatile and valuable reagent in modern organic synthesis. While its reactivity can be more nuanced than that of its 2-bromo isomer, a thorough understanding of its behavior in key transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions allows for its effective incorporation into complex molecular architectures. The detailed protocols and comparative data provided in this guide aim to facilitate the strategic and successful application of 3-bromothiophene in the development of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

3-Bromo-1-propanol fundamental properties and uses.

An In-depth Technical Guide to 3-Bromo-1-propanol: Core Properties and Applications

Abstract

This compound1-propanol (CAS No: 627-18-9), also known as trimethylene bromohydrin, is a versatile bifunctional organic compound featuring both a primary alcohol and a primary alkyl bromide. This unique structure allows it to serve as a valuable intermediate and building block in a wide array of synthetic applications. Its ability to undergo reactions such as nucleophilic substitution at the carbon-bromine bond and various transformations of the hydroxyl group makes it a crucial reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of its fundamental properties, key applications, detailed experimental protocols, and essential safety information for researchers, scientists, and professionals in drug development.

Fundamental Properties

This compound1-propanol is a clear, colorless to light yellow liquid under standard conditions.[1][2][3][4] Its dual functionality dictates its chemical reactivity and physical properties.

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-bromopropan-1-ol[1] |

| Synonyms | Trimethylene bromohydrin, 1-Bromo-3-propanol, 3-Bromopropanol[2][5][6][7] |

| CAS Number | 627-18-9[2] |

| Molecular Formula | C₃H₇BrO[1][3] |

| Molecular Weight | 138.99 g/mol [1][2] |

| InChI Key | RQFUZUMFPRMVDX-UHFFFAOYSA-N |

| SMILES | OCCCBr |

Physical Properties

The physical characteristics of this compound1-propanol are well-documented and essential for its handling and use in experimental setups.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | [1][3][4][8] |

| Boiling Point | 164-165 °C at 760 mmHg62 °C at 5 mmHg | [3][5][9] |

| Density | 1.537 g/mL at 25 °C | [1][3][9] |

| Refractive Index (n20/D) | 1.488 | [3][9] |

| Flash Point | 101.7 °C (closed cup) | [2][10] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [1][10] |

| Solubility | Soluble in water (167 g/L)Miscible with ethanol, ether, acetone | [1][5][10] |

Chemical Properties

| Property | Description | Reference |

| Reactivity | Possesses two reactive sites: a hydroxyl (-OH) group and a bromo (-Br) group. The hydroxyl group can undergo condensation, esterification, or etherification. The carbon-bromine bond is susceptible to nucleophilic substitution. | [3][5] |

| Stability | Stable under recommended storage conditions (2-8°C). May be sensitive to prolonged exposure to light. | |

| Incompatibilities | Incompatible with strong oxidizing agents. | [9][11] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound1-propanol.

| Spectrum Type | Key Features and Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ ~3.62 (t, 2H, -CH₂O)δ ~3.38 (t, 2H, -CH₂Br)δ ~1.81-2.13 (m, 2H, -CH₂-)δ ~4.01 (s, 1H, -OH)[12][13][14] |

| ¹³C NMR | Characteristic peaks corresponding to the three carbon atoms, with shifts influenced by the adjacent electronegative oxygen and bromine atoms.[1][15] |

| Infrared (IR) | Broad peak around 3316 cm⁻¹ (O-H stretch)Peaks around 2946, 2885 cm⁻¹ (C-H stretch)Peak around 1087 cm⁻¹ (C-O stretch)Peak around 606 cm⁻¹ (C-Br stretch)[12] |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for a monobrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes. The top peak is typically observed at m/z 31.[1] |

Applications and Uses

The bifunctional nature of this compound1-propanol makes it a highly versatile reagent in various fields.

Pharmaceutical and Drug Development

This compound1-propanol is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[5][16] Its structure is particularly useful for introducing a three-carbon chain with a terminal hydroxyl group, which can be a critical pharmacophore or a handle for further functionalization. It has been specifically noted for its role in developing drugs that target neurological disorders.[3][16] For example, it is used in the synthesis of chiral, quaternary prolines, which are important structures in medicinal chemistry.[6][9]

Agrochemical Synthesis

In the agrochemical industry, it serves as a building block for creating active ingredients in herbicides, fungicides, and insecticides.[5] The compound's ability to readily undergo nucleophilic substitution makes it an efficient precursor for more complex agrochemical molecules.[5]

Polymer Chemistry

This compound1-propanol is utilized as a cross-linking agent in the polymer industry.[5] It can react with polymers like polyvinyl alcohol to create cross-linked networks, which significantly enhances the mechanical and thermal stability of the final material.[5][16] It has also been used to synthesize molten salt-polymers.[4][9]

Specialized Research Applications

Its utility extends to more specialized areas of research, including:

-

Fluorescent Dyes: Used in the synthesis of fluorescent halide-sensitive quinolinium dyes for biochemical research.[2][9]

-

Grafting Agent: Acts as a grafting agent to create recyclable reagents for important organic reactions like the Swern oxidation.[2]

-

Colloidal Systems Research: Employed in studies of micellar media and microemulsions by reacting with surfactants and phenols.[2][9]

Caption: Logical relationship of this compound1-propanol's core applications.

Experimental Protocols

Detailed methodologies are crucial for the effective and safe use of this compound1-propanol. Below are representative protocols for its synthesis and its application in common organic reactions.

Protocol 1: Synthesis of this compound1-propanol

This protocol details an efficient synthesis from the inexpensive starting material, 1,3-propanediol (B51772). The method involves a selective bromination and subsequent deprotection.[12]

Step 1: Synthesis of this compound1-acetyloxypropane

-

In a suitable reaction vessel, dissolve 1,3-propanediol (1.0 eq., e.g., 27.1 mmol, 2.12 g) in glacial acetic acid (approx. 1.7 volumes, e.g., 45 mL).

-

Stir the solution at room temperature and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution turns deep red.

-

Quench the reaction by adding water (approx. 7.4 volumes, e.g., 200 mL).

-

Extract the product with diethyl ether (2 x 15 volumes, e.g., 2 x 400 mL).

-

Wash the combined ether layers successively with water (2 x 3.7 volumes), saturated sodium bicarbonate solution (2 x 7.4 volumes), and again with water (2 x 3.7 volumes).

-

Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound1-acetyloxypropane as a colorless liquid.[12]

Step 2: Synthesis of this compound1-propanol

-

Dissolve the this compound1-acetyloxypropane (1.0 eq., e.g., 277.8 mmol, 50 g) in methanol (B129727) (approx. 3.2 volumes, e.g., 160 mL).

-

Add a strong acidic cation exchange resin (e.g., 32 g) to the solution.

-

Heat the mixture under reflux for 16 hours.

-

Cool the reaction mixture to room temperature, filter to remove the resin, and wash the resin with methanol.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain this compound1-propanol as a colorless liquid (typical yield: ~95%).[12]

Caption: Workflow for the synthesis of this compound1-propanol.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for synthesizing ethers using this compound1-propanol as the alkylating agent. The example uses phenol (B47542).[17]

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydroxide (B78521) (1.1 eq.) portion-wise while stirring. Continue stirring at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

-

Alkylation: Add this compound1-propanol (1.05 eq.) dropwise to the sodium phenoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography.[17]

Caption: Experimental workflow for O-Alkylation using this compound1-propanol.

Protocol 3: Silyl (B83357) Etherification Reaction

This protocol details the protection of the hydroxyl group in this compound1-propanol as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.[18]

-

In a dry reaction flask under an inert atmosphere, dissolve this compound1-propanol (1.0 eq., e.g., 2.1 mmol, 0.2 mL) in dry dichloromethane (B109758) (DCM, e.g., 5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add an organic base, such as 2,4,6-collidine (3.0 eq., e.g., 6.3 mmol, 0.78 mL).

-

Add tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (2.0 eq., e.g., 4.2 mmol, 1 mL) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the organic layer with ethyl acetate.

-

Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography to obtain the target silyl ether.[18]

Safety and Handling

This compound1-propanol must be handled with appropriate safety precautions due to its potential hazards.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and is suspected of causing genetic defects (H341).[4] It may also cause respiratory irritation.[11][19] Some sources also classify it as toxic if swallowed.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11][21] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[10][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][21]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][20]

-

-

Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly sealed container, protected from light.[11][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound1-propanol is a cornerstone chemical intermediate with significant utility in both industrial and academic research. Its bifunctional nature provides a gateway to a vast number of more complex molecules, underpinning advancements in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical and chemical properties, combined with adherence to established experimental and safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. This compound1-propanol | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound1-propanol, 97% 627-18-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. This compound1-propanol | 627-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound1-propanol, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound1-propanol | 627-18-9 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. guidechem.com [guidechem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound1-propanol(627-18-9) 13C NMR [m.chemicalbook.com]

- 16. jameasaifiyah.edu [jameasaifiyah.edu]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. This compound1-propanol, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. cpachem.com [cpachem.com]

- 21. echemi.com [echemi.com]

- 22. This compound1-propanol | 627-18-9 | FB33674 | Biosynth [biosynth.com]

The Rising Potential of 3-Bromo-Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine at the 3-position of various heterocyclic and aromatic scaffolds has emerged as a powerful tool in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of 3-bromo-derivatives across diverse disease areas. By leveraging the unique physicochemical properties of the bromine atom, researchers can fine-tune ligand-receptor interactions, modulate metabolic stability, and unlock novel pharmacological activities. This guide offers a comprehensive resource, including detailed experimental protocols, comparative quantitative data, and visual representations of key biological pathways and experimental workflows to empower researchers in this exciting field.

Synthetic Strategies and Methodologies

The introduction of a bromine atom at the 3-position of a core scaffold is a critical step in the synthesis of these derivatives. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

Synthesis of 3-Bromothiophene Derivatives

3-Bromothiophene is a key intermediate in the synthesis of several commercially successful drugs. Its preparation often involves a multi-step process to ensure the correct isomeric form.

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol details a common two-step synthesis from thiophene (B33073).

Step 1: Synthesis of 2,3,5-Tribromothiophene (B1329576)

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

-

Bromination: Cool the flask in a water bath. Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise with vigorous stirring. The evolved hydrogen bromide should be directed to a suitable scrubber.

-

Overnight Reaction: Allow the mixture to stand at room temperature overnight.

-

Work-up: Heat the mixture at 50°C for several hours, then wash with a 2N sodium hydroxide (B78521) solution. The organic layer is then refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Purification: Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride. The crude product is purified by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

Step 2: Selective Reductive Debromination to 3-Bromothiophene

-

Reaction Setup: In a three-necked flask with a stirrer and reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Addition of Tribromothiophene: Heat the mixture to reflux. Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

-

Reflux: After the addition is complete, reflux the mixture for 3 hours.

-

Distillation: Arrange for downward distillation and continue until no more organic material distills with the water.

-

Work-up and Purification: Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water. Dry over calcium chloride and fractionate through a vacuum-mantled column to obtain pure 3-bromothiophene.

Experimental Workflow: Synthesis of 3-Bromothiophene

3-Bromo-Compounds as Precursors for Novel Materials: An In-depth Technical Guide

Introduction: The strategic incorporation of bromine atoms into organic molecules provides a versatile toolkit for synthetic chemists. Specifically, 3-bromo-compounds have emerged as pivotal precursors in the construction of complex and functional materials. The carbon-bromine bond, with its moderate reactivity, serves as an ideal handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern materials science and drug discovery. This guide explores the utility of this compoundcompounds in synthesizing novel materials, detailing key synthetic strategies, applications, and experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Leveraging the C-Br Bond

The reactivity of the C(sp²)-Br bond in this compoundcompounds makes them excellent substrates for numerous synthetic transformations. These reactions are the cornerstone for building the complex molecular architectures required for advanced materials.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are the most powerful methods for functionalizing this compoundcompounds.[1] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organohalide and an organoboron compound (boronic acid or ester) is widely used due to its mild conditions and tolerance of diverse functional groups.[1][2] It is a favored method for creating biaryl structures, which are common motifs in organic electronics and pharmaceuticals.[1]

-

Stille Coupling: Involves the reaction with organostannanes.

-

Negishi Coupling: Utilizes organozinc reagents.[1]

-

Sonogashira Coupling: Couples the this compoundcompound with a terminal alkyne to form a C(sp²)-C(sp) bond, essential for creating rigid, linear structures in materials like molecular wires.[1]

-

Heck Reaction & Buchwald-Hartwig Amination: 3-Bromopyridine is a common substrate for these reactions, further expanding the synthetic possibilities.[3]

Polymerization: this compoundcompounds, particularly those based on heterocyclic scaffolds like thiophene, are key monomers for the synthesis of conducting and semiconducting polymers.[4][5]

-

Oxidative Polymerization: A straightforward method using an oxidizing agent like FeCl₃ to polymerize monomers such as 3-bromothiophene (B43185).[4]

-

Cross-Coupling Polycondensation: Reactions like Suzuki coupling can be adapted to polymerize bifunctional monomers, allowing for the creation of well-defined, regioregular polymers with tailored electronic properties.[6]

Applications in the Synthesis of Novel Materials

The versatility of this compoundcompounds as precursors has led to their use in a wide array of advanced materials and complex molecules.

Organic Electronics: The development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), relies on the synthesis of novel π-conjugated materials.[7][8] this compoundcompounds are instrumental in this field.

-

Conducting Polymers: Poly(3-bromothiophene), synthesized from 3-bromothiophene, is a conducting polymer with applications in various electronic devices.[4] The bromine atom can also serve as a site for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties.[5]

-

Organic Semiconductors: Building blocks like This compound7-chloro-1-benzothiophene (B6234257) are used to construct high-performance organic semiconductors.[7] The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization to control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7]

Pharmaceuticals and Bioactive Molecules: In drug development, this compoundcompounds serve as key intermediates for synthesizing complex active pharmaceutical ingredients (APIs).[9] The introduction of a bromine atom can enhance therapeutic activity and favorably modify a drug's metabolic profile.[10]

-

Drug Intermediates: Compounds such as 3'-Bromo-4'-methylacetophenone and 3-bromoanisole (B1666278) are crucial starting materials for synthesizing complex pharmaceutical agents, including treatments for multiple sclerosis (Siponimod) and analgesics (Tramadol).[11][12]

-

Biologically Active Scaffolds: Indole derivatives, often synthesized from this compoundindole precursors, exhibit a vast range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[13] Similarly, novel bromophenol derivatives have been designed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[14][15]

Data Presentation

Quantitative data from key synthetic transformations and material characterizations are summarized below for comparative analysis.

Table 1: Summary of Cross-Coupling Reactions of this compoundCompounds

| 3-Bromo Precursor | Coupling Partner | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound2-phenyl-2,1-borazaronaphthalene | N-Boc-4-bromopiperidine | - | - | Reductive cross-coupling product | 44% | [16] |

| 3-bromoselenophene (B15232817) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water, 80-100 °C | 3-phenylselenophene | - | [17] |

| 3-bromothiophene | Arylboronic acids | - | - | 3-arylthiophenes | - | [18] |

| Aryl Halide (Generic) | Arylboronic acid | Pd(OAc)₂ (Ligand-free) | WEB, Room Temp. | Biaryl product | - | [19] |

| Vinyl Iodide (Generic) | MeB(OH)₂ | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/Water/THF, 80 °C | Methylated vinyl product | - |[2] |

Table 2: Properties of Materials Synthesized from 3-Bromo Precursors

| Material | Precursor | Synthesis Method | Conductivity (S/cm) | Optical Band Gap (eV) | Electrochemical Band Gap (eV) | HOMO/LUMO (eV) | Reference |

|---|

| Poly(3-bromothiophene) | 3-bromothiophene | FeCl₃ Oxidative Polymerization | 0.8 | 2.38 | 1.99 | -5.18 / -3.19 |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoselenophene [17]

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoselenophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an argon atmosphere. Stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Protocol 2: Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization [4]

-

Monomer Solution: Prepare a solution of the monomer, 3-bromothiophene, in a suitable anhydrous solvent (e.g., chloroform (B151607) or nitrobenzene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidant Addition: Slowly add a solution of the oxidizing agent, anhydrous iron(III) chloride (FeCl₃), in the same solvent to the monomer solution with vigorous stirring. An exothermic reaction is typically observed. The molar ratio of FeCl₃ to monomer is typically around 4:1.

-

Polymerization: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for polymerization. The polymer will precipitate out of the solution as a dark-colored solid.

-

Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of a non-solvent, such as methanol (B129727). This will precipitate the polymer completely.

-

Purification: Collect the polymer by filtration. Wash the polymer extensively with methanol to remove any remaining catalyst and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight. The final product is typically a dark powder.

Visualizations

Diagrams illustrating key workflows and mechanisms are presented below using the DOT language.

Caption: General workflow for synthesizing novel materials from 3-bromo precursors.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Post-polymerization functionalization strategy for thiophene-based polymers.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications Home [pubs.rsc.org]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. nbinno.com [nbinno.com]

- 12. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]

- 13. Buy this compound1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Reaction Mechanism of 3-bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanisms of 3-bromo-3-methylpentane (B1594764), a tertiary alkyl halide. Due to its structure, this compound predominantly undergoes unimolecular substitution (SN1) and elimination (E1) reactions. This document details the underlying principles, reaction kinetics, product distributions, and experimental methodologies relevant to the study of this compound, presenting quantitative data where available and outlining the logical pathways governing its reactivity.

Core Reaction Pathways: SN1 and E1 Mechanisms

This compound3-methylpentane is a classic substrate for investigating SN1 and E1 reaction mechanisms. The tertiary nature of the carbon atom bonded to the bromine atom dictates its reactivity profile. The significant steric hindrance around the reactive center, caused by the methyl and two ethyl groups, largely prevents the bimolecular substitution (SN2) pathway, which requires a backside attack by a nucleophile. Similarly, while E2 reactions can occur with a strong, sterically hindered base, SN1 and E1 pathways are more common, especially under solvolytic or weakly basic conditions.

The cornerstone of both SN1 and E1 reactions is the formation of a carbocation intermediate. The rate-determining step for both pathways is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation, the 3-methyl-3-pentyl cation, and a bromide ion. This initial step is unimolecular, meaning its rate depends only on the concentration of the substrate, this compound3-methylpentane.

Once the carbocation is formed, it can be attacked by a nucleophile to yield a substitution product (SN1 pathway) or a proton can be abstracted from an adjacent carbon by a base to form an alkene (E1 pathway). These subsequent steps are typically fast. The competition between SN1 and E1 reactions is influenced by several factors, including the nature of the solvent, the nucleophile/base, and the reaction temperature.

Visualizing the Reaction Pathways

The logical flow of the reaction mechanism, starting from the formation of the carbocation intermediate and leading to the substitution and elimination products, can be visualized as follows:

Caption: General reaction mechanism for this compound3-methylpentane.

Quantitative Data Summary

While specific kinetic data for this compound3-methylpentane is not abundantly available in readily accessible literature, the following table summarizes the expected trends and provides illustrative data based on analogous tertiary alkyl halides. The reactivity of this compound3-methylpentane is expected to be similar to that of tert-butyl bromide, a commonly studied tertiary alkyl halide.

| Parameter | Condition | Expected Outcome/Value |

| Reaction Order | Solvolysis in polar protic solvents | First-order with respect to this compound3-methylpentane; zero-order with respect to the nucleophile/base. Rate = k[C₆H₁₃Br]. |

| Solvent Effect | Increasing solvent polarity (e.g., from ethanol (B145695) to water) | The rate of both SN1 and E1 reactions increases significantly. Polar protic solvents stabilize the transition state and the carbocation intermediate, lowering the activation energy. |

| Temperature Effect | Increasing temperature | The proportion of the E1 product increases relative to the SN1 product. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. |

| Product Ratio (SN1/E1) | Solvolysis in 80% aqueous ethanol at 25°C | For tertiary alkyl halides, the SN1 product is generally favored at lower temperatures. A higher proportion of elimination products is observed as the temperature increases. |

| Activation Energy (Ea) | SN1 Solvolysis | The activation energy for the rate-determining step (carbocation formation) is relatively high, but specific values for this compound3-methylpentane are not readily available. For comparison, the Ea for the hydrolysis of tert-butyl bromide is around 23 kcal/mol. |

Experimental Protocols

The study of the reaction mechanism of this compound3-methylpentane involves kinetic experiments and product analysis. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of the Rate Law for Solvolysis

This experiment aims to determine the reaction order with respect to the alkyl halide and the nucleophile.

Materials:

-

This compound3-methylpentane

-

A polar protic solvent (e.g., 80:20 ethanol:water mixture)

-

A weak base indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Burette, pipettes, flasks, and a stopwatch

Procedure:

-

Prepare a solution of this compound3-methylpentane in a non-polar, inert solvent (e.g., acetone) of a known concentration.

-

In a reaction flask, place a known volume of the ethanol:water solvent and a few drops of the indicator.

-

Add a small, known volume of the standardized NaOH solution to the reaction flask. The solution should be basic (blue if using bromothymol blue).

-

Initiate the reaction by adding a known volume of the this compound3-methylpentane solution to the reaction flask and start the stopwatch simultaneously.

-

The solvolysis reaction will produce HBr, which will neutralize the NaOH.

-

Record the time it takes for the indicator to change color (from blue to yellow/green), indicating that all the NaOH has been consumed.

-

Repeat the experiment with different initial concentrations of this compound3-methylpentane and the nucleophile (by varying the solvent composition) to determine the effect on the reaction rate.

Data Analysis: The rate of the reaction can be calculated from the amount of NaOH consumed over time. By plotting the concentration of the alkyl halide versus time, and by analyzing the initial rates at different concentrations, the order of the reaction with respect to each reactant can be determined.

Experimental Protocol 2: Determination of the SN1/E1 Product Ratio

This experiment aims to quantify the amounts of substitution and elimination products formed under specific conditions.

Materials:

-

This compound3-methylpentane

-

Solvent of choice (e.g., ethanol)

-

Internal standard for gas chromatography (e.g., a non-reactive hydrocarbon with a distinct retention time)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reaction vessel with a condenser and temperature control

Procedure:

-

Set up a reaction vessel with a known volume of the solvent and bring it to the desired temperature.

-

Add a known amount of this compound3-methylpentane and the internal standard to the reaction vessel.

-

Allow the reaction to proceed for a specific amount of time or until completion.

-

Withdraw a sample from the reaction mixture and quench the reaction (e.g., by cooling and adding a non-polar solvent for extraction).

-

Analyze the sample using GC-MS.

Data Analysis: The gas chromatogram will show peaks corresponding to the unreacted this compound3-methylpentane, the SN1 product(s), the E1 product(s), and the internal standard. By integrating the peak areas and comparing them to the peak area of the internal standard (for which a known concentration was added), the concentrations of the products can be determined. The ratio of the concentrations of the SN1 and E1 products gives the product distribution.

Signaling Pathways and Logical Relationships

The decision between the SN1 and E1 pathways after the formation of the common carbocation intermediate is a key logical relationship. This can be visualized as a branching pathway where the fate of the carbocation is determined by the subsequent fast step.

Caption: Decision point for the carbocation intermediate.

Experimental Workflow Visualization

A typical workflow for studying the kinetics and product distribution of the solvolysis of this compound3-methylpentane is outlined below.

Caption: Workflow for kinetic and product analysis.

This technical guide provides a foundational understanding of the reaction mechanisms of this compound3-methylpentane. For more specific quantitative data, it is recommended to consult specialized chemical kinetics literature and databases. The provided experimental protocols offer a starting point for researchers to design and execute their own investigations into the fascinating reactivity of this tertiary alkyl halide.

An In-depth Technical Guide to the Core Principles of Electrophilic Substitution on 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental principles governing electrophilic substitution reactions on 3-bromothiophene (B43185). It delves into the regioselectivity, reaction mechanisms, and the nuanced electronic effects of the bromine substituent that dictate the outcomes of these crucial synthetic transformations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance. The guide includes a compilation of quantitative data on isomer distribution, detailed experimental protocols for key reactions, and visualizations of the underlying chemical principles and workflows.

Introduction

3-Bromothiophene is a versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of both a reactive thiophene (B33073) ring and a functionalizable bromine atom. Understanding the principles of electrophilic substitution on this substrate is paramount for the strategic design of synthetic routes to novel compounds.

Thiophene, an electron-rich aromatic heterocycle, is generally more reactive towards electrophiles than benzene. The sulfur atom can stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions (α-positions) due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the C3 and C4 positions (β-positions).

The introduction of a bromine atom at the 3-position introduces a complex interplay of electronic effects that modulate both the reactivity and the regioselectivity of subsequent electrophilic substitution reactions.

The Directing Effect of the 3-Bromo Substituent

The bromine atom at the 3-position of the thiophene ring exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond network. This effect is deactivating, making 3-bromothiophene less reactive towards electrophiles than unsubstituted thiophene.

-

Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the thiophene ring's π-system. This resonance effect donates electron density to the ring and is crucial in directing the incoming electrophile.